N-[(1-tert-butyltriazol-4-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine
Description
N-[(1-tert-butyltriazol-4-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine is a complex organic compound known for its applications in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is valued for its biocompatibility and efficiency in facilitating bioorthogonal reactions, making it a significant tool in chemical biology and medicinal chemistry.
Properties
IUPAC Name |
N-[(1-tert-butyltriazol-4-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O/c1-16(2,3)22-11-13(19-20-22)10-17-9-12-6-8-23-15(12)14-5-7-18-21(14)4/h5,7,11-12,15,17H,6,8-10H2,1-4H3/t12-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMAVJYZIOWYGD-SWLSCSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CNCC2CCOC2C3=CC=NN3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C=C(N=N1)CNC[C@@H]2CCO[C@H]2C3=CC=NN3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the formation of the 1-tert-butyltriazole ring through a cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst.
Attachment of the Pyrazole Group: The 2-methylpyrazole group is then introduced via a nucleophilic substitution reaction.
Oxolane Ring Formation: The oxolane ring is formed through a ring-closing reaction, often involving a diol intermediate.
Final Coupling: The final step involves coupling the triazole and pyrazole-containing intermediates under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially yielding reduced triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[(1-tert-butyltriazol-4-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine has diverse applications in scientific research:
Chemistry: It is widely used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: The compound is employed in bioorthogonal labeling, allowing for the specific tagging of biomolecules in living systems without interfering with native biological processes.
Medicine: It is used in drug development for the targeted delivery of therapeutic agents and in the design of diagnostic tools.
Industry: The compound finds applications in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable linkages under mild conditions.
Mechanism of Action
The primary mechanism of action for N-[(1-tert-butyltriazol-4-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine involves its role as a ligand in CuAAC reactions. The compound coordinates with copper ions, facilitating the cycloaddition of azides and alkynes to form 1,2,3-triazoles. This reaction proceeds via a concerted mechanism, where the copper ion stabilizes the transition state, lowering the activation energy and increasing the reaction rate.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-tert-butyltriazol-4-yl)methyl]-1H-1,2,3-triazole
- 2-(1-tert-butyltriazol-4-yl)methyl-1H-pyrazole
- 1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine
Uniqueness
Compared to these similar compounds, N-[(1-tert-butyltriazol-4-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine offers enhanced biocompatibility and faster reaction kinetics in CuAAC reactions. Its unique structure allows for efficient coordination with copper ions, making it a superior choice for bioorthogonal applications and reducing cytotoxicity in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
